molecular formula C25H26FN3O2S B2791931 N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 478260-49-0

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide

Cat. No.: B2791931
CAS No.: 478260-49-0
M. Wt: 451.56
InChI Key: LMQKTBZKDOQPLD-UHFFFAOYSA-N
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Description

The compound N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring:

  • A 3-fluoro-4-(4-phenylpiperazino)phenyl group at the acetamide nitrogen.
  • A (4-methoxyphenyl)sulfanyl moiety at the α-carbon.

The fluorine atom may enhance metabolic stability, while the methoxy group could influence lipophilicity and binding affinity .

Properties

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2S/c1-31-21-8-10-22(11-9-21)32-18-25(30)27-19-7-12-24(23(26)17-19)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQKTBZKDOQPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperazine-Containing Acetamides

Piperazine derivatives are common in drug design due to their versatility in receptor interactions. Key analogs include:

Compound Name Structural Features Biological Activity Reference
CDD-823953 (N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide) Benzoyl, nitro, and benzylpiperazine groups Target: Mycobacterium tuberculosis enzymes (PyrG, PanK)
3B3-031865 (N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-phenylpiperazino)acetamide) Chloro, trifluoromethyl, and phenylpiperazine Not explicitly reported; structural similarity suggests potential antimicrobial or CNS activity

Key Differences :

  • The 4-phenylpiperazine in both compounds could facilitate interactions with serotonin or dopamine receptors, but the trifluoromethyl group in 3B3-031865 may enhance metabolic resistance .

Sulfanyl Acetamides with Aryl Moieties

Sulfanyl linkages and aryl groups are critical for hydrogen bonding and π-π interactions. Notable examples:

Compound Name Structural Features Biological Activity Reference
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) 4-Methoxyphenyl, oxadiazole, nitro Antimycobacterial activity
Compound 26 (Thiazolotriazole derivative) 4-Methoxyphenyl, morpholino Anti-infective (synthesis yield: 75%)

Key Differences :

  • The target compound’s phenylpiperazine may offer stronger basicity and solubility compared to CDD-934506’s nitro group, which could limit bioavailability.

Fluorophenyl Derivatives

Fluorine atoms are often used to modulate pharmacokinetics:

Compound Name Structural Features Biological Activity Reference
GSK920684A (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 3-fluorophenoxy, pyridyl-thiazole Not explicitly reported; pyridyl-thiazole suggests kinase inhibition
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosylpiperazine, 4-fluorophenyl Structural analog with potential protease inhibition

Key Differences :

  • The target compound’s 3-fluoro position may confer better steric alignment with target receptors compared to GSK920684A’s 3-fluorophenoxy group.
  • The tosylpiperazine in the analog from introduces a sulfonyl group, which may alter binding kinetics compared to the target’s phenylpiperazine .

Anti-Cancer and Anti-Infective Agents

Acetamides with anti-cancer activity provide a benchmark for comparison:

Compound Name Structural Features Biological Activity Reference
Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) Quinazoline, pyrrolidine IC₅₀: 2.1–4.8 μM (HCT-116, MCF-7)
Compound PP2 (Benzothiazole-acetamide hybrid) Benzothiazole, chlorophenyl Significant activity against HeLa cells (cervical cancer)

Key Differences :

  • The target compound lacks the quinazoline or benzothiazole cores found in these anti-cancer agents, which are critical for DNA intercalation or topoisomerase inhibition.
  • The sulfanyl group in the target compound may offer redox-modulating effects, a mechanism less prominent in Compound 38’s sulfonyl group .

Q & A

Basic Question: What are the key considerations for synthesizing N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide with high purity and yield?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling reactions to introduce the 4-phenylpiperazine moiety.
  • Thioacetylation to attach the sulfanylacetamide group.
  • Fluorination at the 3-position of the phenyl ring.
    Critical parameters include:
  • Solvent selection (e.g., DMF or THF for polar intermediates).
  • Catalyst optimization (e.g., palladium catalysts for coupling steps).
  • Temperature control to minimize side products.
    Post-synthesis purification via column chromatography or recrystallization is essential to achieve ≥95% purity. Analytical validation using HPLC ensures reproducibility .

Basic Question: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies protons and carbons in the phenylpiperazine, fluorophenyl, and sulfanylacetamide groups. Key signals include δ ~6.8–7.4 ppm (aromatic protons) and δ ~3.8 ppm (methoxy group).
    • 19F NMR confirms the fluorine substituent’s position (δ ~-110 ppm).
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (m/z 421.53 for [M+H]⁺).
  • FT-IR : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹). Cross-referencing with computational predictions (e.g., Gaussian simulations) enhances accuracy .

Advanced Question: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions : Variations in cell lines, incubation times, or solvent/DMSO concentrations. Standardize protocols using guidelines like NIH/WHO recommendations .
  • Compound Stability : Degradation under assay conditions (e.g., pH, light). Monitor stability via LC-MS over 24–72 hours.
  • Target Selectivity : Off-target effects in kinase or receptor assays. Use siRNA knockdown or CRISPR-Cas9 models to validate specificity.
    Statistical tools (e.g., ANOVA with post-hoc tests ) and meta-analysis of dose-response curves (EC₅₀/IC₅₀) improve reliability .

Advanced Question: What computational strategies predict the compound’s binding affinity to dopamine or serotonin receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with D2/D3 dopamine or 5-HT1A/2A serotonin receptors . Focus on:
    • Piperazine moiety : Hydrogen bonding with Asp110 (D3 receptor).
    • Fluorophenyl group : Hydrophobic interactions in the receptor pocket.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Free Energy Calculations : Compute ΔG binding via MM-PBSA/GBSA . Validate predictions with radioligand displacement assays .

Basic Question: How to optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Temperature Gradients : Test 4°C to 25°C to induce nucleation.
  • Additives : Introduce silver nitrate or polyethylene glycol to improve crystal packing.
    Data collection at synchrotron facilities (e.g., λ = 0.9 Å) enhances resolution. Refinement with SHELXL (for small molecules) resolves disorder in the piperazine ring .

Advanced Question: What strategies address low aqueous solubility during in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety.
  • Nanoparticle Formulation : Use PLGA nanoparticles or liposomes (size <200 nm via DLS).
  • Co-solvency : Combine with Cremophor EL or cyclodextrins .
    Validate bioavailability via pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) in rodent models .

Advanced Question: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Library Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated analogs).
  • Biological Testing : Compare IC₅₀ values across assays (e.g., kinase inhibition, antimicrobial activity).
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. Highlight the fluorine atom’s role in enhancing membrane permeability .

Basic Question: What analytical methods quantify degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions.
  • HPLC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide group).
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations . Storage recommendations (e.g., desiccated at -20°C) are derived from these data .

Advanced Question: How can researchers validate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2).
  • Proteomics : Use Western blotting or SILAC to quantify protein targets (e.g., PARP cleavage for apoptosis).
  • Metabolomics : Track ATP/NAD+ depletion via LC-MS . Combine with knockout models (e.g., p53⁻/⁻) to confirm target specificity .

Advanced Question: What crystallographic tools resolve disorder in the 4-phenylpiperazine moiety?

Methodological Answer:

  • Twinning Analysis : Use PLATON to detect twinning and apply TWINLAW matrices.
  • Restraints in SHELXL : Apply SIMU/DELU restraints to model thermal motion in the piperazine ring.
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H⋯π) stabilizing the lattice. Publish CIF files in the Cambridge Structural Database for peer validation .

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